3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde
Description
3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 3,3-difluoroazetidine substituent at the ortho position of the benzaldehyde core. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric constraints and electronic effects due to its small ring size and fluorine substitution. This compound is of interest in medicinal and agrochemical research, where fluorinated aromatic aldehydes are often employed as intermediates for synthesizing bioactive molecules .
Properties
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-8-3-1-2-7(4-15)9(8)14-5-10(12,13)6-14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESHJFLTXIPIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=C2F)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzaldehyde with 3,3-difluoroazetidine under specific conditions to achieve the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The fluoro groups and azetidine ring can interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Insights:
Substituent Effects on Reactivity: The 3,3-difluoroazetidine group in the target compound introduces significant steric hindrance and electronegativity, which may reduce nucleophilic attack at the aldehyde group compared to morpholino or methoxy analogs . The trifluoromethyl (-CF₃) group in 3-Fluoro-2-(trifluoromethyl)benzaldehyde enhances electrophilicity, making it more reactive in condensation reactions .
Biological and Industrial Relevance: Morpholino derivatives (e.g., 3-Fluoro-2-(N-morpholino)-benzaldehyde) are widely used in pharmaceuticals due to their balanced solubility and stability, acting as intermediates for kinase inhibitors . Hydroxyazetidine analogs (e.g., 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde) may exhibit hydrogen-bonding interactions, enhancing binding affinity in enzyme inhibitors . Methoxy-substituted aldehydes are common in agrochemicals, where their polarity facilitates systemic distribution in plants .
Synthetic Utility: The difluoroazetidine moiety in the target compound could improve metabolic stability in drug candidates compared to non-fluorinated azetidines . Trifluoromethyl-substituted benzaldehydes are pivotal in synthesizing fluorinated polymers and liquid crystals due to their thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
